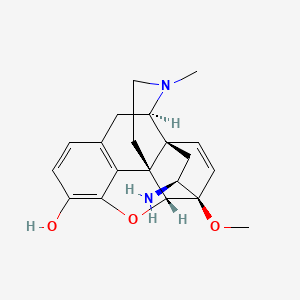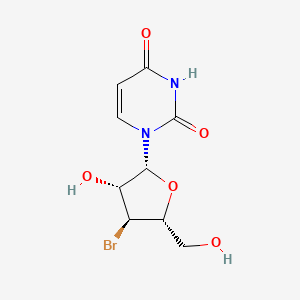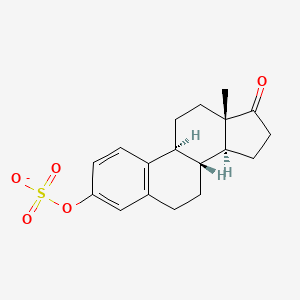
Estrone 3-sulfate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estrone 3-sulfate(1-) is the conjugate base of estrone 3-sulfate; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of an estrone 3-sulfate.
Wissenschaftliche Forschungsanwendungen
1. Breast Cancer Research
Estrone 3-sulfate plays a significant role in breast cancer research. Studies have shown that it acts as an estrogen precursor in estrogen-dependent breast cancer cells. Inhibiting its uptake can suppress the proliferation of these cancer cells. For instance, Nozawa et al. (2005) demonstrated that inhibiting estrone-3-sulfate transporters could suppress cell proliferation in estrogen-dependent breast cancer cells like MCF-7 cells. This finding was echoed by Maeda et al. (2010), who identified that the transporter OATP1B3 is partly responsible for the uptake of estrone-3-sulfate in breast cancer cells, suggesting its potential as a target for therapy in hormone-dependent breast cancers (Nozawa et al., 2005), (Maeda et al., 2010).
2. Estrogen Metabolism and Hormone-Dependent Cancers
Estrone 3-sulfate is also crucial in understanding estrogen metabolism, particularly in hormone-dependent cancers. Pasqualini et al. (1989) and (1990) highlighted the importance of estrogen sulfates in breast cancer, focusing on how they provoke biological responses in mammary cancer cell lines and are hydrolyzed to more active forms like estradiol. This metabolism is particularly significant in hormone-dependent mammary cancer cells (Pasqualini et al., 1989), (Pasqualini et al., 1990).
3. Environmental Impact
Estrone 3-sulfate's environmental impact, particularly in agricultural and natural water systems, is a growing area of research. Scherr et al. (2008) investigated its degradation and metabolite formation in agricultural soils, showing how it can act as a precursor to the hormone estrone, which has endocrine-disrupting potential in wildlife. This research is crucial for understanding the environmental fate of estrogenic compounds and their potential impacts on ecosystems (Scherr et al., 2008).
4. Medical Diagnostics
Estrone 3-sulfate is considered for its potential as a biomarker in medical diagnostics. Rezvanpour and Don-Wauchope (2017) discussed the role of estrone sulfate (E1S), including estrone 3-sulfate, in clinical laboratory practice, highlighting its potential applications in risk stratification for breast cancer and other hormonal therapies (Rezvanpour & Don-Wauchope, 2017).
5. Hormonal Studies in Animals
In veterinary science, studies like those by Hirako et al. (2002) on cattle have utilized estrone sulfate to monitor embryonic growth and fetoplacental development, indicating its significance in animal reproductive studies (Hirako et al., 2002).
Eigenschaften
Produktname |
Estrone 3-sulfate(1-) |
|---|---|
Molekularformel |
C18H21O5S- |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C18H22O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22)/p-1/t14-,15-,16+,18+/m1/s1 |
InChI-Schlüssel |
JKKFKPJIXZFSSB-CBZIJGRNSA-M |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-] |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-] |
Synonyme |
estrone sulfate estrone sulfate, 14C-labeled estrone sulfate, 16-(14)C-labeled estrone sulfate, ammonium salt estrone sulfate, potassium salt estrone sulfate, sodium salt estrone-3-sulfate Evex oestrone sulphate potassium estrone sulfate sodium estrone sulfate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



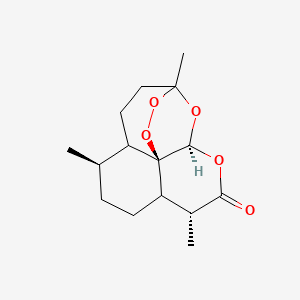
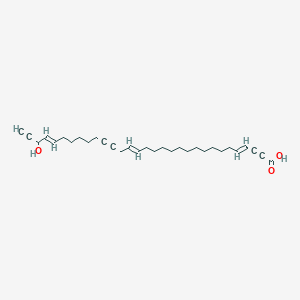
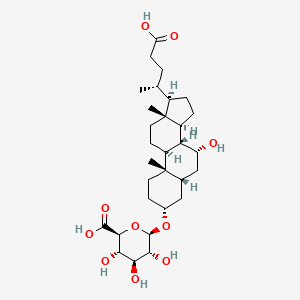
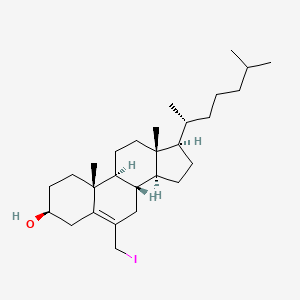
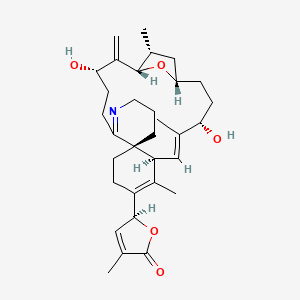
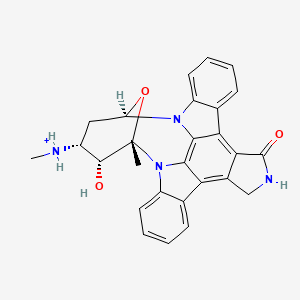
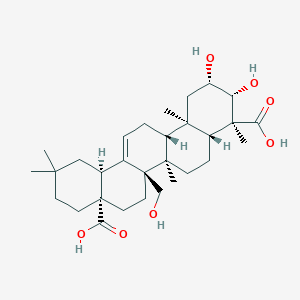
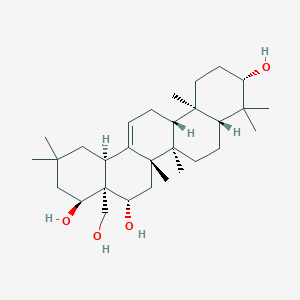
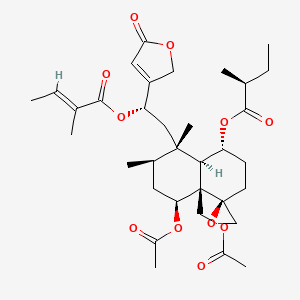
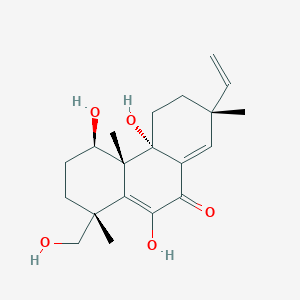

![Bis[3-[2-(2,6-dichlorophenoxy)ethyl]carbazamidine] sulphate](/img/structure/B1259470.png)
